molecular formula C13H11BrN2O3S B5294598 3-{[(4-bromophenyl)sulfonyl]amino}benzamide

3-{[(4-bromophenyl)sulfonyl]amino}benzamide

Cat. No. B5294598
M. Wt: 355.21 g/mol
InChI Key: NKJSZBOGUVZRQV-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)sulfonyl]amino}benzamide, also known as BIX-01294, is a small molecule inhibitor that has been widely used in epigenetic research. It was first identified by researchers at the University of Wisconsin-Madison in 2009 and has since been studied for its potential therapeutic applications in cancer, neurological disorders, and other diseases.

Mechanism of Action

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H319 and H413 . The precautionary statements are P273, P305, P351, and P338 . It falls under the Aquatic Chronic 4 and Eye Irrit. 2 hazard classifications .

Future Directions

While the compound has shown promise as a potential therapeutic in HD and other polyQ diseases, more research is needed to fully understand its potential applications and long-term effects .

properties

IUPAC Name

3-[(4-bromophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-10-4-6-12(7-5-10)20(18,19)16-11-3-1-2-9(8-11)13(15)17/h1-8,16H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJSZBOGUVZRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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